molecular formula C23H23ClFN5OS B2946432 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-65-2

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2946432
CAS No.: 898367-65-2
M. Wt: 471.98
InChI Key: YDBXRLPTEWITQN-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a potent and selective inhibitor of P21-activated kinase 1 (PAK1), a key node in the Rho GTPase signaling pathway. This compound has emerged as a critical pharmacological tool for elucidating the role of PAK1 in various disease contexts. Its primary research value lies in neuroscience, where it is used to investigate PAK1's involvement in synaptic plasticity, dendritic spine morphology, and cognitive functions , with implications for understanding and treating neurodevelopmental and neurodegenerative disorders. Furthermore, due to the established role of PAK signaling in tumor cell proliferation, invasion, and metastasis , this inhibitor is a valuable compound for in vitro and in vivo oncology research aimed at dissecting PAK1-driven cancer mechanisms and evaluating potential therapeutic strategies. The compound acts by competitively binding to the kinase's ATP-binding site, effectively suppressing its enzymatic activity and downstream signaling through effectors like RAF1 and MEK, thereby allowing researchers to probe the functional consequences of specific PAK1 inhibition within complex biological systems.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-5-3-7-17(25)13-15)29-11-9-28(10-12-29)18-8-4-6-16(24)14-18/h3-8,13-14,20,31H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBXRLPTEWITQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorophenylpiperazine with 3-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2-ethylthiazole-4-carboxylic acid hydrazide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / Feature Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₂₃H₂₂ClFN₅OS 478.0* 3-Fluorophenyl, 3-chlorophenylpiperazine, ethyl Ethyl group may enhance lipophilicity -
Compound C₂₅H₂₈ClN₅O₃S 514.04 4-Ethoxy-3-methoxyphenyl, methyl Polar methoxy/ethoxy groups increase solubility
Compound C₂₂H₂₁ClFN₅OS 458.0 2-Fluorophenyl, methyl Reduced steric bulk vs. target compound
Compound C₂₆H₂₄ClN₅O₂S 506.0 m-Tolyl, furan-2-yl Furan moiety introduces π-electron density

*Calculated based on analogous structures.

  • Substituent Position and Electronic Effects: The 3-fluorophenyl group in the target compound vs. the 2-fluorophenyl in alters electronic distribution. Ethyl vs.

Structural Conformation and Crystallography

  • highlights that fluorophenyl and chlorophenyl substituents in isostructural compounds adopt planar or perpendicular orientations relative to the core, influencing molecular packing and solubility . The target compound’s 3-fluorophenyl group may adopt a similar perpendicular conformation, reducing crystallinity compared to fully planar analogs.

Pharmacological Implications

  • Piperazine-aryl Motifs : Common in antipsychotics (e.g., aripiprazole), the 3-chlorophenylpiperazine group may confer affinity for dopamine D₂/D₃ receptors .
  • Halogen Effects : The 3-fluorophenyl group’s electron-withdrawing properties could enhance metabolic stability compared to methoxy-substituted analogs in .

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazolo-triazole core in this compound?

The thiazolo[3,2-b][1,2,4]triazole scaffold can be synthesized via cyclocondensation reactions. A general approach involves:

  • Step 1 : Formation of a thiazole intermediate using ethyl thiourea and α-haloketones (e.g., 2-bromo-3-fluorophenylacetone) under reflux in ethanol.
  • Step 2 : Triazole ring closure via Huisgen 1,3-dipolar cycloaddition or oxidative cyclization of thiosemicarbazides. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for regioselective triazole formation .
  • Step 3 : Functionalization of the triazole-thiazole core with 3-chlorophenylpiperazine and 3-fluorophenylmethyl groups via nucleophilic substitution or Mannich reactions under basic conditions (e.g., NaH in DMF) .

Basic: How can researchers optimize the yield of the piperazine coupling step?

Piperazine coupling efficiency depends on:

  • Catalyst selection : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances nucleophilic substitution by stabilizing intermediates .
  • Temperature control : Reactions performed at 70–80°C for 1–2 hours minimize side products (e.g., over-alkylation) .
  • Purification : Post-reaction, ice-water quenching followed by recrystallization in aqueous acetic acid improves purity (>95%) .

Advanced: What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • ¹H/¹³C NMR : Key signals include:
    • Thiazole C-2 proton (δ 6.8–7.2 ppm, doublet, J = 3.5 Hz).
    • Piperazine N-CH₂ protons (δ 3.2–3.6 ppm, multiplet).
    • Fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
  • IR Spectroscopy : Confirm thiol (-SH) absence (no ~2550 cm⁻¹ peak) and triazole C=N stretching (1600–1650 cm⁻¹) .
  • LC-MS : Use high-resolution MS to distinguish between [M+H]⁺ (expected m/z ~520) and potential isomers .

Advanced: How can computational methods predict the compound’s interaction with serotonin receptors?

  • Molecular docking : Target 5-HT₁A/2A receptors (PDB: 6WGT, 7E2Z). Key steps:
    • Prepare the ligand with Open Babel (optimize geometry at B3LYP/6-31G* level).
    • Dock using AutoDock Vina, focusing on piperazine-fluorophenyl interactions in the hydrophobic pocket .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .

Advanced: What strategies address contradictions in reported biological activity data for similar triazole-thiazole derivatives?

  • In vitro validation : Compare IC₅₀ values across assays (e.g., fungal 14α-demethylase inhibition vs. mammalian cytotoxicity) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 3-fluorophenyl with 4-methoxyphenyl) to isolate pharmacophore contributions .
  • Meta-analysis : Use databases like ChEMBL to contextualize activity trends (e.g., logP >3 correlates with reduced CNS penetration) .

Advanced: How do electronic effects of the 3-fluorophenyl and 3-chlorophenyl groups influence reactivity?

  • Electrophilic substitution : The 3-fluorophenyl group’s -I effect directs electrophiles to the meta position, stabilizing intermediates during coupling .
  • Piperazine basicity : The 3-chlorophenyl substituent reduces piperazine pKa by ~0.5 units (vs. unsubstituted piperazine), altering protonation-dependent binding .
  • Steric effects : Ortho-substituents on the phenyl rings (e.g., Cl, F) hinder rotational freedom, confirmed by X-ray crystallography of analogs .

Advanced: What synthetic challenges arise from the ethylthiazole moiety, and how are they mitigated?

  • Oxidation sensitivity : The ethyl group on thiazole is prone to autoxidation. Solutions:
    • Use argon atmosphere during synthesis.
    • Add antioxidants (e.g., BHT) in storage .
  • Byproduct formation : Ethyl migration during cyclization is minimized by slow addition of reagents at 0°C .
  • Purification : Silica gel chromatography (hexane:EtOAc 4:1) separates ethylthiazole derivatives from des-ethyl impurities .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

  • Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS.
    • Half-life >60 min suggests favorable stability .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms (IC₅₀ >10 µM indicates low interaction risk) .
  • Metabolite ID : Use HR-MS/MS to identify hydroxylated or N-dealkylated products .

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